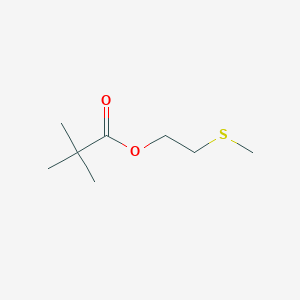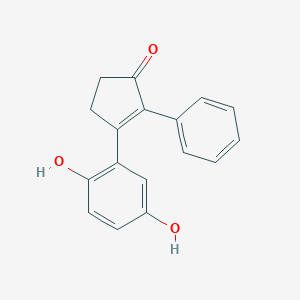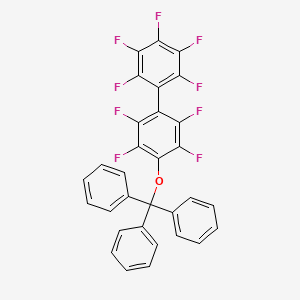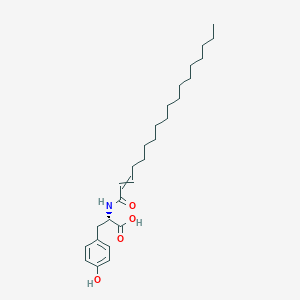
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted octadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-phenylocta-1,3-dien-3-yl)silane typically involves the reaction of a phenyl-substituted octadiene with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where the octadiene is reacted with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, including silicone polymers and resins.
Mécanisme D'action
The mechanism by which Trimethyl(1-phenylocta-1,3-dien-3-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. Additionally, the phenyl-substituted octadiene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Another organosilicon compound with distinct chemical properties and uses.
Uniqueness
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is unique due to its combination of a trimethylsilyl group and a phenyl-substituted octadiene moiety
Propriétés
Numéro CAS |
614756-68-2 |
|---|---|
Formule moléculaire |
C17H26Si |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
trimethyl(1-phenylocta-1,3-dien-3-yl)silane |
InChI |
InChI=1S/C17H26Si/c1-5-6-8-13-17(18(2,3)4)15-14-16-11-9-7-10-12-16/h7,9-15H,5-6,8H2,1-4H3 |
Clé InChI |
RLDCRTKGLBDIKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C=CC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)







![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

